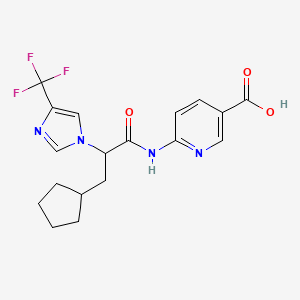
6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PF-04991532 is a hepatoselective glucokinase activator that has been studied for its potential in treating type 2 diabetes mellitus. This compound works by activating glucokinase, an enzyme that plays a crucial role in glucose metabolism. By selectively targeting the liver, PF-04991532 aims to reduce blood glucose levels without causing adverse effects such as hypoglycemia or hepatic steatosis .
Méthodes De Préparation
The synthesis of PF-04991532 involves several steps, starting with the preparation of the key intermediate, (S)-6-(3-cyclopentyl-2-(4-trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid. This intermediate is then subjected to various reaction conditions to yield the final product. The synthetic route typically includes steps such as amide bond formation, cyclization, and purification . Industrial production methods for PF-04991532 are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Analyse Des Réactions Chimiques
PF-04991532 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions include hydroxylated and reduced derivatives of PF-04991532 .
Applications De Recherche Scientifique
Mécanisme D'action
PF-04991532 exerts its effects by selectively activating glucokinase in the liver. Glucokinase is responsible for converting glucose to glucose-6-phosphate, a key step in glucose metabolism. By enhancing glucokinase activity, PF-04991532 increases glucose uptake and utilization in hepatocytes, leading to reduced blood glucose levels . The compound achieves hepatoselectivity by being a substrate for liver-specific transporters such as OATP1B1, OATP1B3, and OATP2B1 .
Comparaison Avec Des Composés Similaires
PF-04991532 is unique among glucokinase activators due to its hepatoselectivity and minimal risk of causing hypoglycemia or hepatic steatosis. Similar compounds include:
PF-04880594: Another glucokinase activator with a different selectivity profile.
PF-04457845: A compound with similar glucokinase activation properties but different pharmacokinetic characteristics.
PF-06650833: A glucokinase activator with distinct molecular targets and pathways.
PF-04991532 stands out due to its specific targeting of liver glucokinase, offering a promising approach for managing type 2 diabetes mellitus without the common side effects associated with other glucokinase activators .
Propriétés
Formule moléculaire |
C18H19F3N4O3 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
6-[[3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26) |
Clé InChI |
GKMLFBRLRVQVJO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B15073340.png)
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide](/img/structure/B15073343.png)
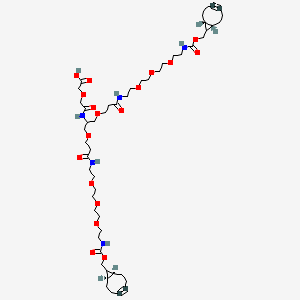
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15073350.png)
![2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride](/img/structure/B15073352.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B15073357.png)

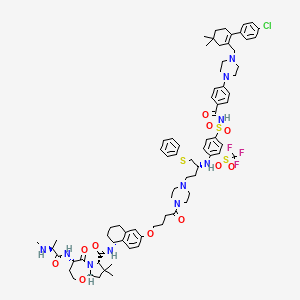
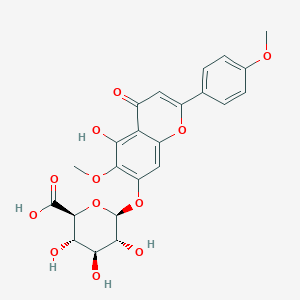
![[(8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B15073388.png)
![morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone](/img/structure/B15073391.png)

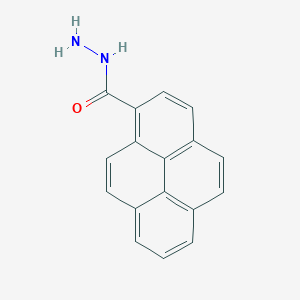
![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)
